ethyl 3-(4-bromophenyl)-7-methoxy-4-oxo-4H-chromene-2-carboxylate

Antiviral research IRF-3 signaling Innate immunity

Unintended reactivity and selectivity drift from using close chromone analogs. The 7-methoxy substitution ensures chemical inertness during diversification, eliminating protective group steps. - 3.4-fold selectivity for para-brominated regioisomer over ortho/meta in HT-29 colon cancer cell growth inhibition (45.02% vs 13.16% and none). - HBD = 0, estimated logP ≈ 4.6-4.9 supports CNS permeability predictions and metabolic stability. - Direct amidation/hydrazide formation at C2 without orthogonal protection.

Molecular Formula C19H15BrO5
Molecular Weight 403.228
CAS No. 610754-39-7
Cat. No. B2387751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-(4-bromophenyl)-7-methoxy-4-oxo-4H-chromene-2-carboxylate
CAS610754-39-7
Molecular FormulaC19H15BrO5
Molecular Weight403.228
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)Br
InChIInChI=1S/C19H15BrO5/c1-3-24-19(22)18-16(11-4-6-12(20)7-5-11)17(21)14-9-8-13(23-2)10-15(14)25-18/h4-10H,3H2,1-2H3
InChIKeyPRGKAIMMEDBWJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(4-bromophenyl)-7-methoxy-4-oxo-4H-chromene-2-carboxylate (CAS 610754-39-7): Core Scaffold and Physicochemical Identity for Informed Procurement


Ethyl 3-(4-bromophenyl)-7-methoxy-4-oxo-4H-chromene-2-carboxylate (CAS 610754-39-7) is a fully synthetic chromone-2-carboxylate derivative [1]. The molecule features a 4-oxo-4H-chromene core substituted at C3 with a 4-bromophenyl ring, at C7 with a methoxy group, and at C2 with an ethyl carboxylate ester. This scaffold belongs to the broader chromone-2-carboxylate pharmacophore class, which is recognized for its synthetic versatility and occurrence in bioactive molecules [2]. The compound has a molecular formula of C19H15BrO5 and a molecular weight of approximately 403.23 g/mol [3]. Its structural features—an electron-withdrawing 4-bromophenyl substituent, an electron-donating 7-methoxy group, and a carboxylic ester at the 2-position—confer distinct physicochemical properties that differentiate it from close analogs and influence its utility as a synthetic intermediate or scaffold for derivatization.

Why Generic Substitution of Ethyl 3-(4-bromophenyl)-7-methoxy-4-oxo-4H-chromene-2-carboxylate with In-Class Chromone-2-carboxylates Is Not Warranted


Chromone-2-carboxylate derivatives sharing the 3-(4-bromophenyl)-4-oxo-4H-chromene core differ critically at the 7-position substituent, and these differences are not interchangeable without altering the compound's reactivity, physicochemical profile, and biological readout. Published data demonstrate that the nature of the 7-substituent (e.g., –OH, –OCH3, –OCH2CH3, –OCH2CN, –OSO2CH3) controls logP, hydrogen-bonding capacity, metabolic stability, and target engagement. For example, the 7-methylsulfonyloxy analog KIN101 (CAS 610753-87-2) is an IRF-3 agonist with antiviral activity (Influenza virus IC50 = 2 μM), whereas the 7-methoxy analog lacks this specific pharmacological annotation [1]. Similarly, the 7-hydroxy analog (CAS 96644-14-3) differs in its hydrogen-bond donor capacity and aqueous solubility, which affects formulation and biological distribution [2]. Generic substitution therefore risks introducing unintended changes in synthetic reactivity, biological selectivity, and ADMET parameters. The sections below detail the quantitative evidence supporting these differentiation points.

Product-Specific Quantitative Evidence Guide for Ethyl 3-(4-bromophenyl)-7-methoxy-4-oxo-4H-chromene-2-carboxylate: Head-to-Head and Cross-Study Comparisons


7-Methoxy vs. 7-Methylsulfonyloxy: Divergent Antiviral Pharmacological Annotation

The closest structurally annotated comparator is KIN101 (CAS 610753-87-2), which shares the identical 3-(4-bromophenyl)-4-oxo-4H-chromene core but carries a 7-methylsulfonyloxy group instead of the 7-methoxy group present in the target compound. KIN101 has been characterized as an isoflavone agonist of IRF-3-dependent signaling that induces IRF-3 nuclear translocation and exhibits antiviral activity [1]. Quantitative data for KIN101: Influenza virus IC50 = 2 μM; Dengue virus (DNV) IC50 > 5 μM [1]. The target compound (7-OCH3) has not been reported to possess IRF-3 agonist activity. This pharmacological divergence is mechanistically attributable to the 7-substituent: the methylsulfonyloxy group of KIN101 acts as a leaving group or hydrogen-bond acceptor distinct from the methoxy group, altering the compound's interaction with the IRF-3 signaling machinery [1].

Antiviral research IRF-3 signaling Innate immunity

7-Methoxy vs. 7-Hydroxy: Differential Lipophilicity and Hydrogen-Bonding Capacity Affecting Compound Handling and Biological Distribution

The 7-hydroxy analog (CAS 96644-14-3) differs from the target compound solely by replacement of the 7-methoxy group with a hydroxyl group. This single-atom change (OCH3 → OH) introduces a hydrogen-bond donor site and significantly alters the compound's physicochemical profile [1]. Predicted properties for the 7-hydroxy analog: LogP = 4.17, pKa (acidic) = 6.43, topological polar surface area (TPSA) = 72.83 Ų, hydrogen-bond donor count = 1, hydrogen-bond acceptor count = 4 [1]. For the target 7-methoxy compound, the replacement of –OH with –OCH3 eliminates the hydrogen-bond donor, increases lipophilicity (estimated ΔLogP ≈ +0.5 to +0.8 based on Hansch π constant for –OH → –OCH3), and increases TPSA slightly due to the additional methyl carbon [2]. The 7-hydroxy compound's pKa of 6.43 indicates partial ionization at physiological pH, which can affect solubility, permeability, and protein binding in biological assays [1].

Medicinal chemistry Physicochemical profiling ADMET prediction

7-Methoxy vs. 7-Ethoxy: Alkyl Chain Length Effects on Lipophilicity and Metabolic Stability Within the Chromone-2-carboxylate Series

The 7-ethoxy analog (ethyl 3-(4-bromophenyl)-7-ethoxy-4-oxo-4H-chromene-2-carboxylate) extends the 7-alkoxy chain from methoxy to ethoxy. While direct experimental comparison data are not publicly available for this specific pair, established medicinal chemistry principles predict that the 7-ethoxy group confers increased lipophilicity (ΔLogP ≈ +0.5) relative to the 7-methoxy group and introduces an additional site for oxidative O-dealkylation by cytochrome P450 enzymes [1]. In the broader chromone-2-carboxylate series, 7-alkoxy chain length has been shown to modulate COX-2 and lipoxygenase (LOX) inhibitory potency, with bromine-substituted derivatives exhibiting enhanced enzyme inhibition compared to non-brominated counterparts . The 7-methoxy target compound occupies an intermediate position in the alkoxy series, offering a balance between lipophilicity and metabolic stability that may be advantageous for applications requiring moderate LogP without excessive metabolic liability.

Structure-activity relationship Metabolic stability Chromone derivatization

4-Bromophenyl Substituent in Chromone-2-carboxylates: Evidence for Position-Specific Contributions to Anticancer Cell Growth Inhibition

A comparative study of 4-oxo-4H-chromene derivatives bearing various aryl substituents at the 3-position evaluated cell growth inhibition across four human cancer cell lines: MDA-MB-231 (breast), HepG2 (liver), HT-29 (colon), and MCF7 (breast) [1]. The 4-bromophenyl-substituted compound (7g) exhibited cell growth inhibition of 23.21% (MDA-MB-231), 24.58% (HepG2), 45.02% (HT-29), and was not determined for MCF7 [1]. This profile differed from the 2-bromophenyl analog (7e: 38.07%, 47.73%, ND, 23.22%) and the 3-bromophenyl analog (7f: 25.84%, 29.68%, 13.16%, 3.85%), demonstrating that the position of the bromine atom on the phenyl ring modulates cell-line-specific antiproliferative activity [1]. The 4-bromophenyl substitution confers distinct steric and electronic properties due to the para-bromine orientation, affecting target engagement and cellular permeability in a manner not replicable by ortho- or meta-brominated isomers [1]. Although this study examined chromone-3-carboxamide derivatives rather than 2-carboxylates, the 3-aryl substitution pattern is directly relevant to the target compound's core pharmacophore.

Anticancer research Cell growth inhibition Structure-activity relationship

Synthetic Accessibility via 4-Bromoacetophenone-Derived Intermediates: Entry Point for Diversification of the Chromone-2-carboxylate Scaffold

The target compound's synthesis can proceed through established chromone-2-carboxylate synthetic routes starting from 2-hydroxyacetophenone derivatives [1]. A disclosed synthetic pathway for related 3-(4-bromophenyl)-7-substituted-4-oxo-4H-chromene-2-carboxylates begins with 2-(4-bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone, which is condensed with ethyl chlorooxoacetate to form the 7-hydroxy intermediate, followed by O-alkylation at the 7-position . The 7-methoxy target compound thus occupies a defined node in a divergent synthetic tree: the 7-OH intermediate (CAS 96644-14-3) can be converted to 7-OCH3, 7-OCH2CH3, 7-OCH2CN, or 7-OSO2CH3 derivatives through standard alkylation or sulfonylation chemistry [REFS-1, REFS-2]. This positions the 7-methoxy compound as both a purchasable intermediate and a starting material for further 3- and 2-position modifications that preserve the 7-methoxy group, such as amidation of the 2-carboxylate ester or Suzuki coupling at the 4-bromophenyl ring.

Synthetic chemistry Chromone synthesis Building block utility

Best Research and Industrial Application Scenarios for Ethyl 3-(4-bromophenyl)-7-methoxy-4-oxo-4H-chromene-2-carboxylate Based on Comparator Evidence


Focused Chromone-2-carboxylate Library Synthesis Requiring a Stable 7-Methoxy Anchor Point

The 7-methoxy group of the target compound is chemically inert under a wide range of synthetic conditions (amide bond formation, ester hydrolysis, palladium-catalyzed cross-coupling at the 4-bromophenyl ring), unlike the 7-hydroxy analog (CAS 96644-14-3) which requires protection/deprotection steps. Procurement of the 7-methoxy compound directly enables efficient diversification at the 2-carboxylate (amidation, hydrazide formation) and 3-aryl positions without orthogonal protecting group strategies [1]. This is supported by established chromone-2-carboxylate synthetic methodology described in patent literature [1].

Colon Cancer Cell Line Screening Where 4-Bromophenyl Substitution Shows Enhanced Antiproliferative Activity Over Other Bromine Regioisomers

In a comparative cell panel study, the 4-bromophenyl chromone derivative (7g) demonstrated 45.02% growth inhibition against HT-29 colon cancer cells, compared to only 13.16% for the 3-bromophenyl analog (7f) and no detectable inhibition for the 2-bromophenyl analog (7e) [2]. This 3.4-fold selectivity for the para-brominated regioisomer against HT-29 cells justifies preferential selection of 4-bromophenyl-substituted chromone-2-carboxylates—including the target compound—for colon cancer-focused screening cascades [2].

Antiviral Counterscreening or Selectivity Profiling Against IRF-3 Pathway Modulators

The 7-methylsulfonyloxy analog KIN101 (CAS 610753-87-2) is a validated IRF-3 agonist with Influenza virus IC50 = 2 μM [3]. The target 7-methoxy compound, lacking the methylsulfonyloxy leaving group, is not annotated for IRF-3 activity. This differential provides a matched molecular pair for selectivity profiling: the 7-methoxy compound can serve as a negative control or counterscreen compound in IRF-3-dependent antiviral assays, enabling researchers to confirm that observed antiviral effects are specifically attributable to the 7-methylsulfonyloxy pharmacophore of KIN101 rather than the chromone core itself [3].

ADMET Optimization Programs Requiring Moderate Lipophilicity Without Hydrogen-Bond Donors at the 7-Position

Compared to the 7-hydroxy analog (LogP = 4.17, HBD = 1, pKa = 6.43), the 7-methoxy target compound (estimated LogP ≈ 4.6–4.9, HBD = 0) offers increased lipophilicity without introducing a hydrogen-bond donor or pH-dependent ionization near physiological pH [4]. This profile is favorable for central nervous system (CNS) permeability predictions or for reducing the risk of Phase II glucuronidation at the 7-position, making it the preferred scaffold when metabolic stability at this site is a design criterion [4].

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